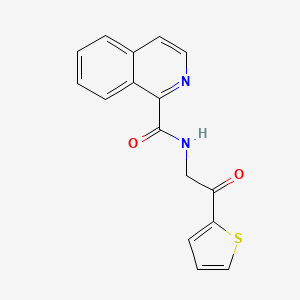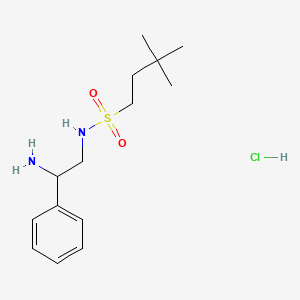
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide, also known as CTET, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7, which is a promising target for the treatment of chronic pain.
Mecanismo De Acción
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide acts as a voltage-gated sodium channel blocker, specifically targeting Nav1.7. It binds to the channel in a state-dependent manner, preferentially binding to the inactivated state of the channel. This results in a decrease in the number of available sodium channels, leading to a reduction in the excitability of sensory neurons and a decrease in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to be highly selective for Nav1.7, with minimal activity against other sodium channels. This selectivity is important for the development of a new analgesic drug, as it reduces the potential for off-target effects. In preclinical studies, this compound has been shown to reduce pain sensitivity in animal models of acute and chronic pain. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide is its high selectivity for Nav1.7, which allows for the specific targeting of this channel in lab experiments. However, this compound is a relatively new compound, and its synthesis is complex and time-consuming. This may limit its availability for lab experiments, particularly for researchers who do not have access to specialized synthetic chemistry facilities.
Direcciones Futuras
There are several future directions for the research and development of N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce the potential for side effects. Another direction is the development of new analogs of this compound with improved selectivity and potency. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials, which will be crucial for its potential use as a new analgesic drug.
Métodos De Síntesis
The synthesis of N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 3-methylaminopentanoic acid with a Boc group. The resulting compound is then reacted with 2,2,2-trifluoroethylamine to form the corresponding amide. The Boc group is then removed, and the resulting amine is reacted with 2-(bromomethyl)cyclopropane-1-carboxylic acid to form the cyclopropyl derivative. Finally, the oxolane ring is formed by reacting the cyclopropyl derivative with ethyl chloroformate in the presence of triethylamine.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide has been extensively studied for its potential use in the treatment of chronic pain. Nav1.7 is a sodium channel that is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. Inhibition of Nav1.7 has been shown to reduce pain sensitivity in preclinical models, and this compound has been identified as a potent and selective inhibitor of Nav1.7. Therefore, this compound has the potential to be developed as a new analgesic drug for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO2/c1-8-5-6-19-11(8)12(18)17(7-13(14,15)16)9(2)10-3-4-10/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFLUKBBWMPBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)N(CC(F)(F)F)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7640750.png)


![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)
![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)
![2-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3-oxazole](/img/structure/B7640822.png)
![2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B7640828.png)
![[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride](/img/structure/B7640836.png)